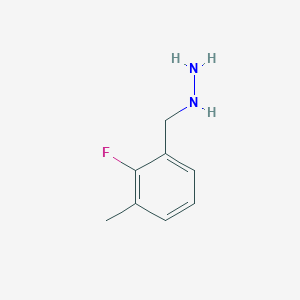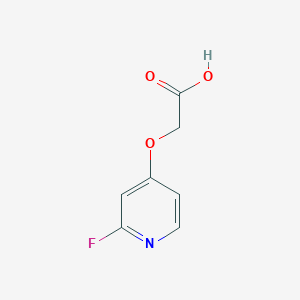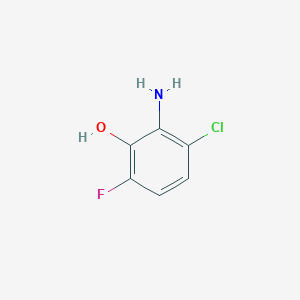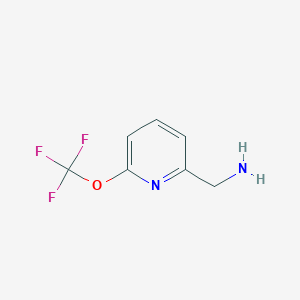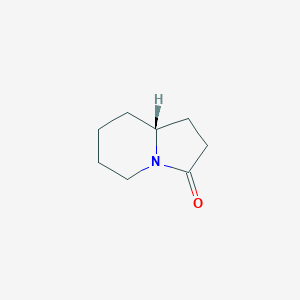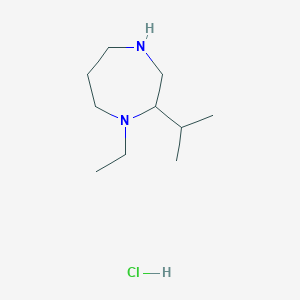
1-ethyl-2-propan-2-yl-1,4-diazepane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-propan-2-yl-1,4-diazepane;hydrochloride is a chemical compound with the molecular formula C10H23N2Cl. It belongs to the diazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-propan-2-yl-1,4-diazepane;hydrochloride typically involves the reaction of 1,4-diazepane with ethyl and isopropyl groups under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-propan-2-yl-1,4-diazepane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-Ethyl-2-propan-2-yl-1,4-diazepane;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an inhibitor of certain enzymes.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-propan-2-yl-1,4-diazepane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Ethyl-2-isopropyl-1,4-diazepane hydrochloride
- 2-Ethyl-1-methyl-1,4-diazepane hydrochloride
- 1-(4,6-Diisopropylpyrimidin-2-yl)-1,4-diazepane hydrochloride
Uniqueness: 1-Ethyl-2-propan-2-yl-1,4-diazepane;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H23ClN2 |
|---|---|
Molecular Weight |
206.75 g/mol |
IUPAC Name |
1-ethyl-2-propan-2-yl-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C10H22N2.ClH/c1-4-12-7-5-6-11-8-10(12)9(2)3;/h9-11H,4-8H2,1-3H3;1H |
InChI Key |
SJJIDHGDDCCMCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCNCC1C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


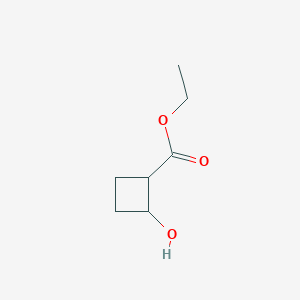
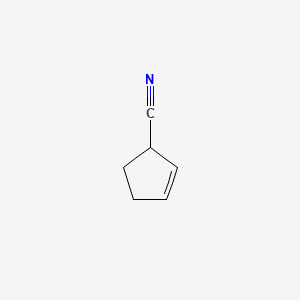

![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)
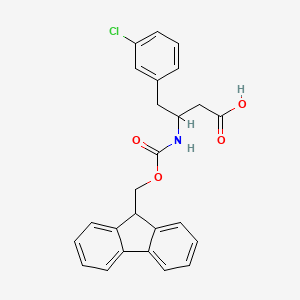
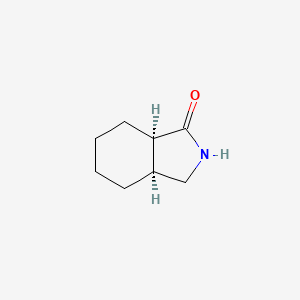
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
